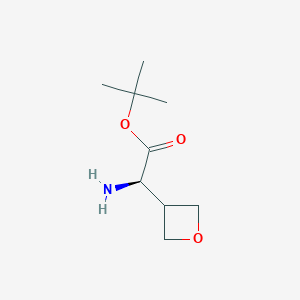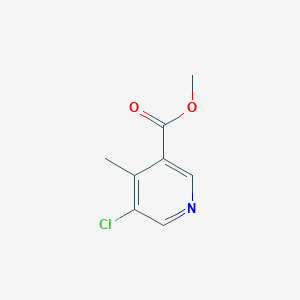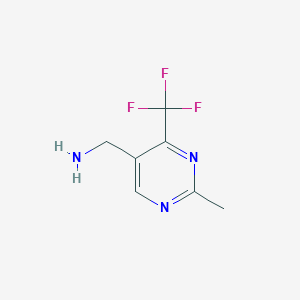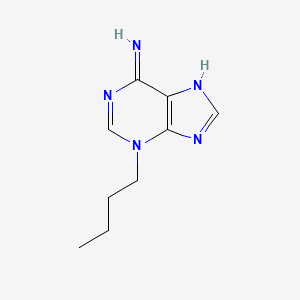
3-Butyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyladenine is a derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladenine typically involves the alkylation of adenine. One common method is the reaction of adenine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyladenine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-Butyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: It can be used to investigate the role of adenine derivatives in biological systems, including enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Butyladenine involves its interaction with various molecular targets, including enzymes and nucleic acids. The butyl group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. Pathways involved may include nucleotide metabolism and signal transduction processes.
Comparación Con Compuestos Similares
3-Methyladenine: Known for its role as an autophagy inhibitor.
3-Ethyladenine: Similar in structure but with an ethyl group instead of a butyl group.
3-Propyladenine: Features a propyl group, offering different steric and electronic properties.
Uniqueness: 3-Butyladenine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other adenine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
76412-61-8 |
|---|---|
Fórmula molecular |
C9H13N5 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-butyl-7H-purin-6-imine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-8(10)7-9(14)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12) |
Clave InChI |
XUUSCYDENQIJSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC(=N)C2=C1N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

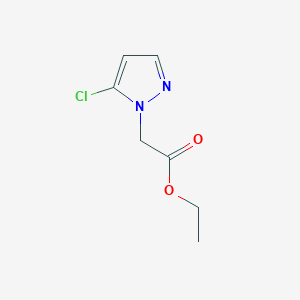
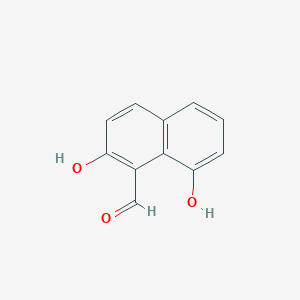

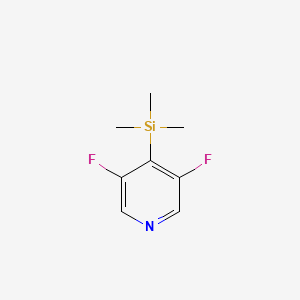

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
